molecular formula C₂₂H₂₃D₅N₂O₃ B127606 Ethyl vincaminate CAS No. 40163-56-2

Ethyl vincaminate

Cat. No.: B127606
CAS No.: 40163-56-2
M. Wt: 368.5 g/mol
InChI Key: XRMLLVHAALNSGZ-HJNYFJLDSA-N
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Description

Ethyl vincaminate is a derivative of the Vinca alkaloid vincamine. It is known for its potential effects on cerebral blood flow and its implications in cerebrovascular disorders. The compound has a molecular formula of C22H28N2O3 and a molecular weight of 368.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vincaminate can be synthesized through the esterification of vincaminic acid. The process involves the reaction of vincaminic acid with ethanol in the presence of a suitable catalyst under reflux conditions. The reaction typically requires a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are crucial for obtaining high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl vincaminate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl vincaminate has been explored for its potential in various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects on cerebrovascular disorders and its ability to enhance cerebral blood flow.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Ethyl vincaminate exerts its effects primarily by increasing cerebral blood flow. It acts as a vasodilator, relaxing the smooth muscles in blood vessels, which leads to increased blood flow to the brain. This mechanism involves the modulation of calcium channels and the inhibition of phosphodiesterase, which results in the relaxation of vascular smooth muscles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to its parent compound and other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion, potentially making it more effective or better tolerated in certain therapeutic applications .

Properties

IUPAC Name

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMLLVHAALNSGZ-HJNYFJLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960604
Record name Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40163-56-2
Record name Ethyl vincaminate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40163-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (+)-cis-vincaminate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL VINCAMINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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